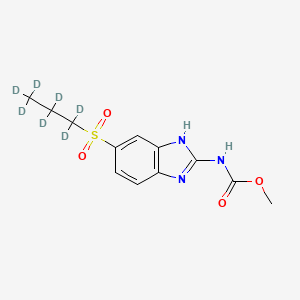
Albendazole sulfone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albendazole sulfone-d7 is a deuterium-labeled derivative of Albendazole sulfone. Albendazole sulfone itself is a metabolite of Albendazole, a broad-spectrum anthelmintic used to treat various parasitic infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole sulfone-d7 involves the deuteration of Albendazole sulfone. One common method includes the oxidation of Albendazole using hydrogen peroxide (H₂O₂) in the presence of water (H₂O) as a solvent. This reaction is carried out at room temperature, making it an environmentally friendly and operationally simple process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterium oxide (D₂O) in place of regular water (H₂O) is a key step in the deuteration process .
Análisis De Reacciones Químicas
Types of Reactions
Albendazole sulfone-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of Albendazole to Albendazole sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Potential reduction back to Albendazole or other intermediates under specific conditions.
Substitution: Possible substitution reactions involving the benzimidazole ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Solvents: Water (H₂O) or deuterium oxide (D₂O) for deuteration processes.
Catalysts: No specific catalysts are required for the oxidation process.
Major Products Formed
Albendazole sulfone: The primary product formed from the oxidation of Albendazole.
Deuterated Intermediates: Various deuterated intermediates may form during the synthesis of this compound.
Aplicaciones Científicas De Investigación
Albendazole sulfone-d7 has a wide range of applications in scientific research:
Pharmacokinetic Studies: Used to track and quantify the distribution and metabolism of Albendazole in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Albendazole and its metabolites.
Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques
Biological Research: Used to study the effects of Albendazole and its metabolites on various parasites and pathogens.
Mecanismo De Acción
Albendazole sulfone-d7, like Albendazole, exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the parasite, ultimately causing immobilization and death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: The parent compound, used as a broad-spectrum anthelmintic.
Albendazole sulfoxide: Another metabolite of Albendazole with similar anthelmintic properties.
Ricobendazole: A metabolite of Albendazole with low bioavailability but effective anthelmintic activity.
Uniqueness of Albendazole sulfone-d7
This compound is unique due to its deuterium labeling, which provides several advantages in research applications:
Enhanced Tracking: Allows for precise quantification and tracking in pharmacokinetic studies.
Stable Isotope Labeling: Improves the accuracy of analytical techniques like HPLC and MS.
Research Versatility: Useful in various fields, including chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C12H15N3O4S |
|---|---|
Peso molecular |
304.38 g/mol |
Nombre IUPAC |
methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 |
Clave InChI |
CLSJYOLYMZNKJB-JOMZKNQJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
SMILES canónico |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
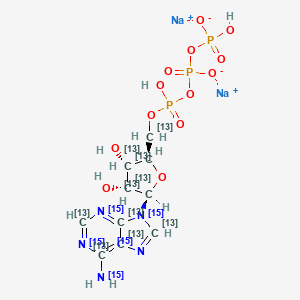
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
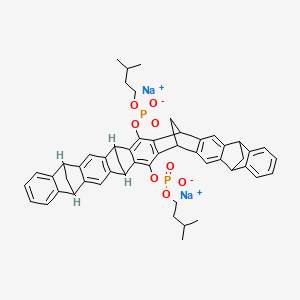
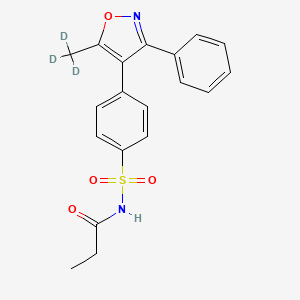
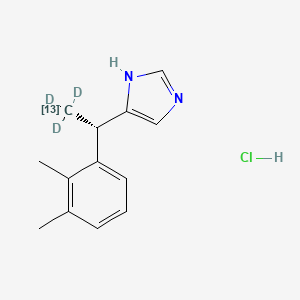

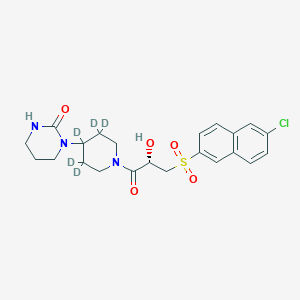
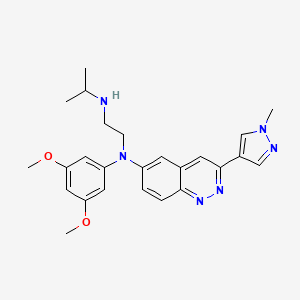
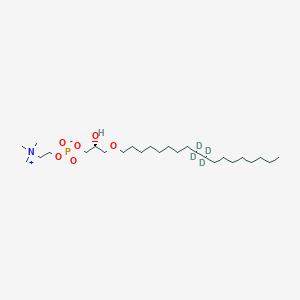
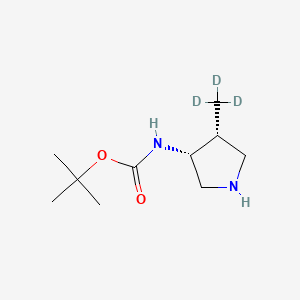
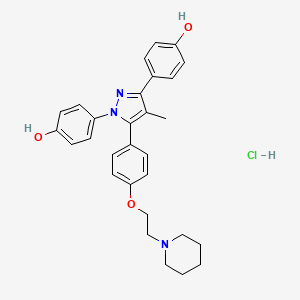
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
